THPP-1

Overview

Description

THPP-1 is a potent and orally bioavailable phosphodiesterase 10A (PDE10A) inhibitor, with Ki values of 1 nM and 1.3 nM for human and rat PDE10A, respectively . It has excellent pharmacokinetic properties in preclinical species . It’s also used as a reducing agent for the reductive cleavage of disulfide bonds in small molecules in both aqueous–organic media .

Molecular Structure Analysis

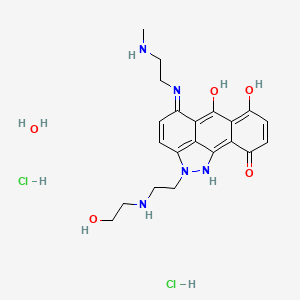

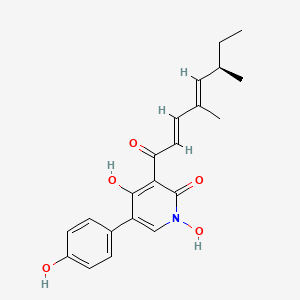

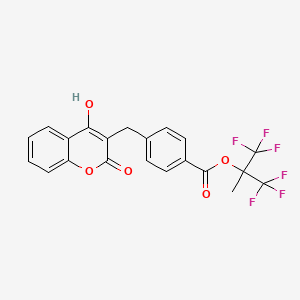

The chemical formula of THPP-1 is C23H21ClN6O3 . Its exact mass is 464.14 and its molecular weight is 464.910 . The elemental analysis shows that it contains Carbon (59.42%), Hydrogen (4.55%), Chlorine (7.63%), Nitrogen (18.08%), and Oxygen (10.32%) .

Scientific Research Applications

Vaccine Efficacy Assessment

THP-1-derived dendritic cells (TDDCs) have been used to profile early immune responses to vaccination . This approach provides novel insights into early immune response signatures and their heterogeneity in vaccine recipients . The study suggests that a standardizable TDDC model is a promising predictive approach to assessing early immunity in dendritic cells .

Systems Vaccinology

Systems vaccinology studies use omics technology to reveal immune response mechanisms and identify gene signatures in human peripheral blood mononuclear cells (PBMCs) . THP-1-derived dendritic cells (TDDCs) have been used in these studies .

Cell Differentiation and Maturation

THP-1 cells have been used to study the differentiation and maturation of dendritic cells . The study found that the 3D hydrogel condition was superior to 2D culture in terms of differentiation and maturation of dendritic cells .

Cell Culture Techniques

THP-1 cells have been used to explore the effect of culture condition on dendritic cell physiology with varying 3D hydrogel property (i.e., degradability, adhesion, and stiffness) . The study found that the proteolytically degradable PEG hydrogel matrix promoted dendritic cell differentiation and maturation .

Immunotherapies

The proteolytically degradable PEG hydrogel-based dendritic cell culture might be a useful tool for potential dendritic cell-based immunotherapies . The study found that the matrix stiffness control could manipulate the marker expressions of differentiation and maturation .

Mechanism of Action

Target of Action

THPP-1, also known as Thiamine pyrophosphate (TPP or ThPP), is a potent and orally bioavailable inhibitor of phosphodiesterase 10A (PDE10A) . The primary targets of THPP-1 are human and rat PDE10A . PDE10A is an enzyme that plays a crucial role in signal transduction by regulating intracellular concentrations of cyclic nucleotides .

Mode of Action

THPP-1 interacts with its targets (PDE10A) by inhibiting their activity . This inhibition is achieved through competitive binding, where THPP-1 competes with the substrate of the enzyme for the active site . The most important part of the THPP-1 molecule from a catalytic standpoint is its thiazole ring . The negatively charged carbon on the ylide form of THPP-1 is nucleophilic, and the first step of most THPP-1-dependent reactions is nucleophilic attack of the ylide carbon on a carbonyl group of the reaction substrate .

Biochemical Pathways

THPP-1 affects several biochemical pathways due to its role as a cofactor that catalyzes several biochemical reactions . It is required in the cytosol for the activity of transketolase and in the mitochondria for the activity of pyruvate-, oxoglutarate- and branched chain keto acid de

Safety and Hazards

Future Directions

Research suggests that PDE10A inhibition, such as with THPP-1, produces antipsychotic-like effects in higher species . Combination therapy with PDE10A inhibitors may produce more robust efficacy compared to monotherapies . These findings may carry implications for the manner in which clinical testing of PDE10A inhibitors is conducted .

properties

IUPAC Name |

[2-(6-chloropyridin-3-yl)-4-(2-methoxyethoxy)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-imidazo[1,5-a]pyridin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN6O3/c1-32-10-11-33-22-16-13-29(23(31)20-18-4-2-3-8-30(18)14-26-20)9-7-17(16)27-21(28-22)15-5-6-19(24)25-12-15/h2-6,8,12,14H,7,9-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHLOPKIPKTRSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC(=NC2=C1CN(CC2)C(=O)C3=C4C=CC=CN4C=N3)C5=CN=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(6-chloropyridin-3-yl)-4-(2-methoxyethoxy)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-imidazo[1,5-a]pyridin-1-ylmethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential therapeutic applications of THPP-1?

A: Research suggests THPP-1 shows promise as a multi-functional agent for cancer treatment. Its structure allows for simultaneous photodynamic therapy (PDT) and photothermal therapy (PTT) upon irradiation with a single 660 nm laser. [] This dual-modality approach aims to enhance tumor growth inhibition. [] Additionally, THPP-1 exhibits potential as an antipsychotic agent. Studies in rats and rhesus monkeys indicate antipsychotic-like effects and cognitive improvements. [, ]

Q2: How does the redox-responsiveness of THPP-1 enhance its therapeutic and imaging capabilities?

A: In reducing environments, THPP-1 exhibits enhanced 19F magnetic resonance imaging (MRI), fluorescence imaging (FLI), and PDT/PTT efficacies. [] This redox-responsive behavior suggests potential for improved tumor targeting and treatment monitoring.

Q3: What is known about the structure of THPP-1 and its derivatives?

A: While the provided abstracts don't explicitly detail THPP-1's molecular formula or weight, they do mention key structural features. THPP-1 incorporates a porphyrin core, likely derived from meso-tetrakis(para-hydroxyphenyl)porphyrin (THPP). [] Modifications include M-PEGylation and perfluoro-tert-butoxylation, contributing to its biocompatibility and imaging properties. [] Studies on similar compounds like meso-tetrakis (2, 3-dihydroxyphenyl) porphyrin (2, 3-OHPP) highlight the role of hydroxyl groups in forming J-aggregated supramolecular structures upon green laser irradiation. [] These aggregates could influence THPP-1's therapeutic efficacy and are visualized through techniques like Atomic Force Microscopy (AFM). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

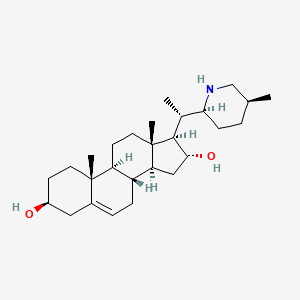

![5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B611277.png)